molecular formula C6H6N4O4 B1587645 4,5-Dinitrobenzene-1,2-diamine CAS No. 32690-28-1

4,5-Dinitrobenzene-1,2-diamine

Cat. No. B1587645
CAS RN: 32690-28-1
M. Wt: 198.14 g/mol
InChI Key: PCSIZKSNIWJKSK-UHFFFAOYSA-N
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Description



  • 4,5-Dinitrobenzene-1,2-diamine (4,5-DBA) is a chemical compound with the molecular formula C~6~H~6~N~4~O~4~.

  • It is also known as 4,5-dinitro-1,2-benzenediamine.

  • The compound is a tetradentate ligand that has been shown to bind to chloride ions.

  • When dissolved in an organic solvent, it exhibits a red shift in the emission spectrum.





  • Synthesis Analysis



    • The synthesis of 4,5-Dinitrobenzene-1,2-diamine can be achieved through various methods, including nitration of benzene followed by reduction of the nitro groups.

    • Further details on specific synthetic routes would require a more in-depth literature review.





  • Molecular Structure Analysis



    • The molecular formula of 4,5-Dinitrobenzene-1,2-diamine is C~6~H~6~N~4~O~4~.

    • It consists of a benzene ring with two nitro groups (NO~2~) and two amino groups (NH~2~) attached at the 4th and 5th positions.





  • Chemical Reactions Analysis



    • 4,5-DBA can participate in various chemical reactions, including nucleophilic substitutions, reductions, and coordination reactions.

    • Its tetradentate nature makes it useful in coordination chemistry.





  • Physical And Chemical Properties Analysis



    • Density : 1.7 g/cm³

    • Boiling Point : 541.1°C

    • Flash Point : 281°C

    • Purity : 95%

    • Storage : Keep in a dark place, sealed, and dry at 2-8°C.




  • Scientific Research Applications

    • Application in Chemistry

      • Summary of the Application : 4,5-Dinitrobenzene-1,2-diamine (4,5-DBA) is used as a tetradentate ligand that binds to chloride ions .
      • Results or Outcomes : A red shift in the emission spectrum of 4,5-DBA has been observed when it is dissolved in an organic solvent .
    • Application in Organic Chemistry

      • Summary of the Application : 4,5-Dinitrobenzene-1,2-diamine is involved in the oxidative nucleophilic aromatic substitution of hydrogen in nitroaromatics .
      • Methods of Application : The process involves the substitution of hydrogen in nitroaromatics with potassium alkoxides derived from primary, secondary or tertiary alcohols in the presence of oxygen . Mechanistic investigations suggest the formation of a deprotonated σH adduct .
      • Results or Outcomes : The products showed good reactivity in nucleophilic aromatic substitution of the nitro group with oxygen or nitrogen nucleophiles to access selectively substituted aromatic compounds .

    Safety And Hazards



    • 4,5-Dinitrobenzene-1,2-diamine is a hazardous chemical.

    • Avoid contact with skin and eyes.

    • Operate in a well-ventilated environment.




  • Future Directions



    • Further research could explore its applications in coordination chemistry and ligand design.




    Remember to consult relevant scientific literature for more detailed information and specific studies. 📚


    properties

    IUPAC Name

    4,5-dinitrobenzene-1,2-diamine
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C6H6N4O4/c7-3-1-5(9(11)12)6(10(13)14)2-4(3)8/h1-2H,7-8H2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    PCSIZKSNIWJKSK-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=C(C(=CC(=C1[N+](=O)[O-])[N+](=O)[O-])N)N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C6H6N4O4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID10403341
    Record name 4,5-dinitrobenzene-1,2-diamine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10403341
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    198.14 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    4,5-Dinitrobenzene-1,2-diamine

    CAS RN

    32690-28-1
    Record name 32690-28-1
    Source DTP/NCI
    URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170936
    Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
    Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
    Record name 4,5-dinitrobenzene-1,2-diamine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10403341
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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